molecular formula C46H88NO13P B12785996 D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxododecyl)oxy)tetradecanoate) CAS No. 117639-49-3

D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxododecyl)oxy)tetradecanoate)

Cat. No.: B12785996
CAS No.: 117639-49-3
M. Wt: 894.2 g/mol
InChI Key: DAYAMTYNNZHCRO-QLUGXUNDSA-N
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Description

“D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxododecyl)oxy)tetradecanoate)” is a complex organic compound that belongs to the class of glucose derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, esterification, and phosphorylation reactions. The starting material is often D-glucose, which undergoes a series of chemical transformations to introduce the desired functional groups.

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using silyl or acetal protecting groups to prevent unwanted reactions.

    Introduction of Amino Group: The protected glucose is then subjected to a reaction with an appropriate amine to introduce the amino group at the 2-position.

    Esterification: The hydroxyl groups are deprotected, and esterification reactions are carried out using fatty acid chlorides to introduce the tetradecanoate and dodecanoate groups.

    Phosphorylation: The final step involves the phosphorylation of the 4-position hydroxyl group using a phosphorylating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, this compound may be used as a probe to study cellular processes involving glucose metabolism. Its modified structure can help elucidate the roles of specific functional groups in biological systems.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological molecules such as enzymes and receptors can be exploited for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals, including surfactants and emulsifiers. Its amphiphilic nature makes it suitable for applications in formulations and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    D-Glucose: The parent compound, which lacks the additional functional groups.

    2-Deoxy-D-Glucose: A derivative with a similar structure but without the ester and phosphate groups.

    Glucose-6-Phosphate: A phosphorylated glucose derivative involved in metabolic pathways.

Uniqueness

The uniqueness of “D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxododecyl)oxy)tetradecanoate)” lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

117639-49-3

Molecular Formula

C46H88NO13P

Molecular Weight

894.2 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3R)-3-dodecanoyloxytetradecanoate

InChI

InChI=1S/C46H88NO13P/c1-4-7-10-13-16-19-22-25-28-31-37(49)34-40(50)47-43-45(44(60-61(54,55)56)39(36-48)58-46(43)53)59-42(52)35-38(32-29-26-23-20-17-14-11-8-5-2)57-41(51)33-30-27-24-21-18-15-12-9-6-3/h37-39,43-46,48-49,53H,4-36H2,1-3H3,(H,47,50)(H2,54,55,56)/t37-,38-,39-,43-,44-,45-,46-/m1/s1

InChI Key

DAYAMTYNNZHCRO-QLUGXUNDSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O

Origin of Product

United States

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